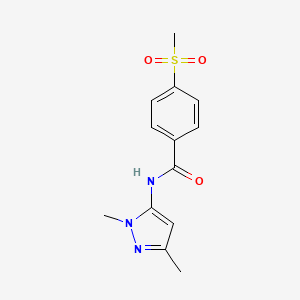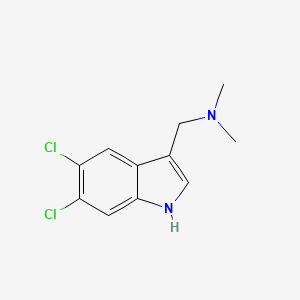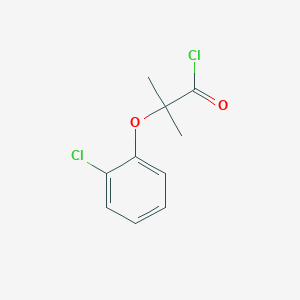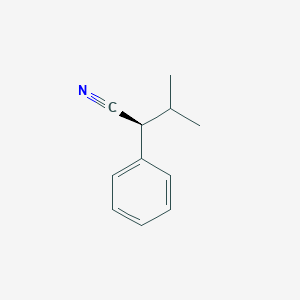
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit various biological activities and have been used in the development of new pesticides .
Chemical Reactions Analysis
The chemical reactivity of “N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” would depend on its specific structure and the conditions under which it’s used. Pyrazole derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” would depend on its specific molecular structure. Similar compounds have been described as solids, and their properties can be predicted using various computational methods .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis:
- The compound has been used in the synthesis and structural characterization of various organic compounds. For example, it's involved in the synthesis of diorganotin(IV) derivatives and mono- and binuclear chiral N,N,O-scorpionate zinc alkyls, as well as in the preparation of deuterated derivatives for use as bioanalytical standards in clinical trials (Cui, Cao, & Tang, 2005); (Otero et al., 2017); (Rozze & Fray, 2009).
2. Application in Material Science:
- Research has shown its utility in the development of luminescent supramolecular columnar liquid crystals and as a catalyst in hydroamination processes. These applications demonstrate the compound's potential in creating advanced materials and in catalysis (Moyano et al., 2013); (Tregubov et al., 2013).
3. Medicinal Chemistry and Pharmacology:
- The compound has been explored in the context of its potential antipsychotic properties, where certain derivatives showed promising results in behavioral animal tests and pharmacological evaluations (Wise et al., 1987).
4. Anti-Cancer Properties:
- There is ongoing research into the anti-cancer properties of derivatives of this compound. Studies have examined its effectiveness against human tumor breast cancer cell lines, showcasing its potential as an anti-cancer agent (Ghorab, El-Gazzar, & Alsaid, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFWNMAGADMUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2806600.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2806601.png)

![1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2806604.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2806611.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806619.png)